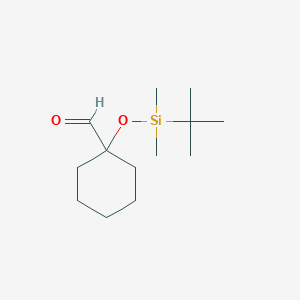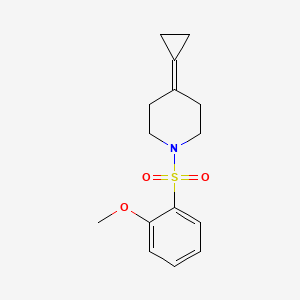
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group ((2-methoxyphenyl)sulfonyl), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 2-methoxyphenyl group . The cyclopropylidene group is a three-membered carbon ring attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring, would likely adopt a chair conformation. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could undergo substitution reactions, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution and elimination .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
One study discusses the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include sulfonyl groups and have potential as antibacterial agents. This research emphasizes the chemical synthesis route involving Dieckmann-type cyclization, highlighting its relevance in developing potent antibacterial substances (Miyamoto et al., 1987).
Metal-Free Coupling Reactions
Another study presents a metal-free coupling method of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, crucial for pharmaceutical development (Allwood et al., 2014).
Anodic Methoxylation of Piperidine Derivatives
Research into the anodic methoxylation of N-acyl and N-sulfonyl piperidines reveals insights into synthetic strategies for modifying piperidine derivatives, potentially impacting drug design and synthesis (Golub & Becker, 2015).
Cyclin-Dependent Kinase Inhibitors
A study on the oxidation of beta-piperidinoethylsulfides to intermediates for cyclin-dependent kinase inhibitor synthesis underlines the potential of these compounds in therapeutic applications, particularly in cancer treatment (Griffin et al., 2006).
Serotonin Receptor Antagonists
4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, based on acyclic sulfones. These compounds hold promise for psychiatric and neurological disorder treatment, demonstrating the therapeutic potential of sulfonyl piperidines (Fletcher et al., 2002).
Synthesis of Sulfonyl Hydrazone Derivatives
A study focusing on the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings highlights their importance in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities (Karaman et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as β-ketosulfones, have been widely used as nucleophiles in many organic transformations .
Mode of Action
It’s known that β-ketosulfones, a similar compound, is an active c–h acid and a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
Biochemical Pathways
Β-ketosulfones have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Result of Action
Similar compounds like β-ketosulfones have been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .
Action Environment
It’s known that the reaction conditions can significantly affect the outcomes of chemical reactions .
Eigenschaften
IUPAC Name |
4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUKNIHGJKJEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

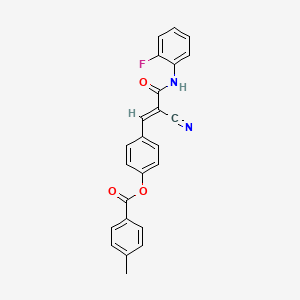
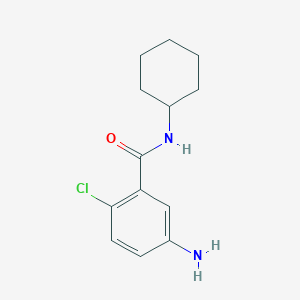
![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)
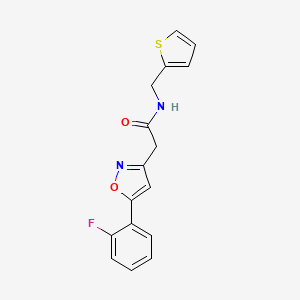
![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)
![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)


![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)

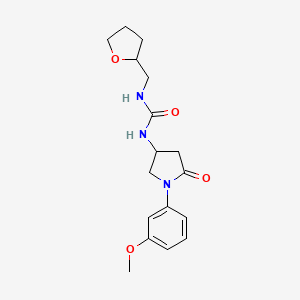
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)
